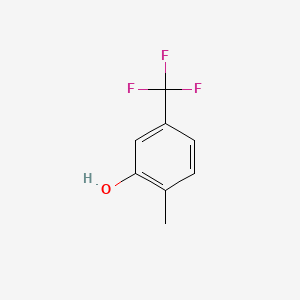

2-Methyl-5-(trifluoromethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

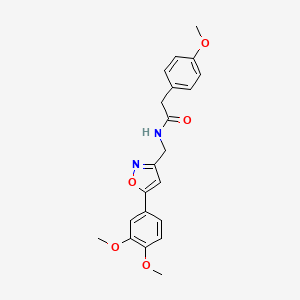

“2-Methyl-5-(trifluoromethyl)phenol” is an organic compound with the molecular formula C8H7F3O . It is a fluorinated building block and has a molecular weight of 176.138.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7F3O/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3 .

Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It has a molecular weight of 176.14 and a density of 1.436 g/mL at 25 °C .

Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

2-Methyl-5-(trifluoromethyl)phenol plays a role in catalytic processes, particularly in the ortho-methylation of phenols with methanol over copper manganese mixed oxide spinel catalysts. This process is significant for producing 2,6-xylenol, a compound with industrial relevance. The study by Reddy, Gopinath, and Chilukuri (2006) demonstrates the dependency of catalytic activity on the composition, acid-base properties, and structural stability of the catalysts, highlighting the importance of this compound derivatives in enhancing selectivity and efficiency in methylation reactions Reddy, A. S., Gopinath, C., & Chilukuri, S. (2006). Selective ortho-methylation of phenol with methanol over copper manganese mixed oxide spinel catalysts. Journal of Catalysis, 243, 278-291.

Material Science

In material science, this compound derivatives are involved in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. Jin et al. (2014) investigated heteroleptic iridium(III) complexes using this compound as part of the ancillary ligand structure, demonstrating improved performance and stability in OLED devices. This application signifies the compound's role in advancing electronic and photonic materials Jin, Y., Wang, C.-C., Xue, L.-S., Li, T.‐Y., Zhang, S., Liu, X., Liang, X., Zheng, Y.‐X., & Zuo, J. (2014). Efficient organic light-emitting diodes with low efficiency roll-off using iridium emitter with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligand. Journal of Organometallic Chemistry, 765, 39-45.

Environmental Science

This compound and its derivatives also find applications in environmental science, particularly in the degradation and transformation of environmental pollutants. The study on oxidative transformation of triclosan and chlorophene by manganese oxides by Zhang and Huang (2003) illustrates the role of phenolic compounds in facilitating the transformation of these antibacterial agents in the environment. This research indicates the potential of this compound derivatives in environmental remediation processes Zhang, H., & Huang, C.-H. (2003). Oxidative transformation of triclosan and chlorophene by manganese oxides. Environmental science & technology, 37(11), 2421-2430.

Propriétés

IUPAC Name |

2-methyl-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWYZBGMPOIRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

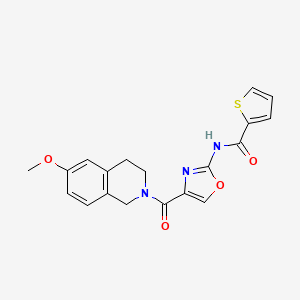

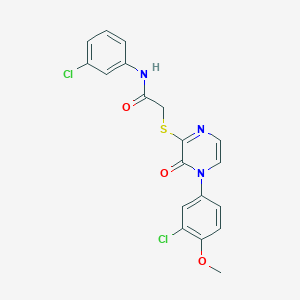

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

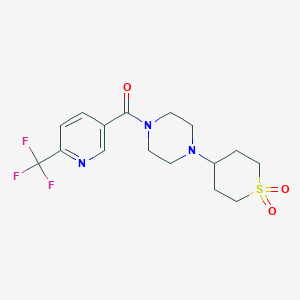

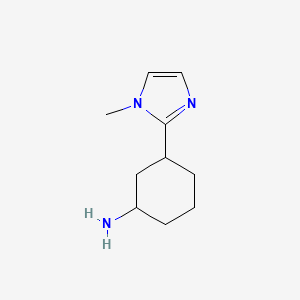

![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)

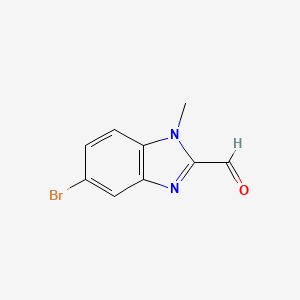

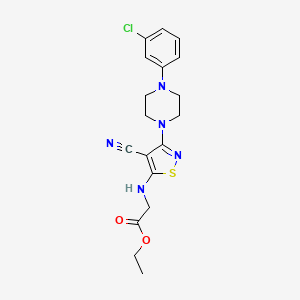

![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)

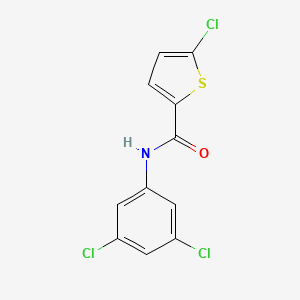

![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)

![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)